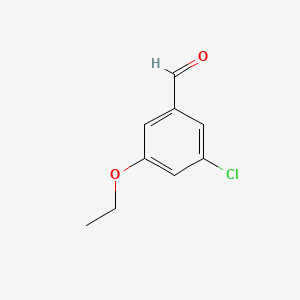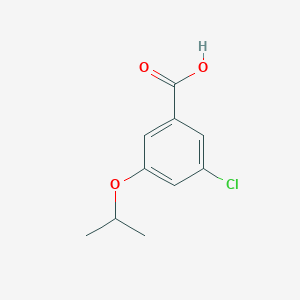
(3-Chloro-5-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-ethoxyphenyl)methanol: is an organic compound characterized by a phenyl ring substituted with a chloro group at the 3-position, an ethoxy group at the 5-position, and a hydroxymethyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxyphenyl)methanol typically involves the following steps:
Bromination: Starting with 3-ethoxyphenol, bromination at the 5-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: The resulting 5-bromo-3-ethoxyphenol is then reacted with methyl magnesium bromide to form the Grignard reagent.
Hydrolysis: The Grignard reagent is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
(3-Chloro-5-ethoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium(VI) oxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alkane derivative.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxymethyl group, facilitated by strong electrophiles like nitronium ions or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, and sodium dichromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation Products: 3-Chloro-5-ethoxybenzaldehyde, 3-Chloro-5-ethoxybenzoic acid.
Reduction Products: 3-Chloro-5-ethoxybenzyl alcohol.
Substitution Products: 3,5-Dinitro-3-chloro-5-ethoxybenzene, 3-Chloro-5-ethoxybenzenesulfonic acid.
Aplicaciones Científicas De Investigación
(3-Chloro-5-ethoxyphenyl)methanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (3-Chloro-5-ethoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and microbial resistance.
Comparación Con Compuestos Similares
(3-Chloro-5-ethoxyphenyl)methanol: can be compared to other phenolic compounds with similar structures:
3-Chloro-5-methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Chloro-5-hydroxybenzyl alcohol: Similar but without the ethoxy group.
3-Chloro-5-ethoxybenzoic acid: Similar but with a carboxylic acid group instead of a hydroxymethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(3-chloro-5-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLOXNBFWTATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{Methyl-4-[2-(4-pyridinyl)vinyl]anilino}acetic acid](/img/structure/B8086416.png)
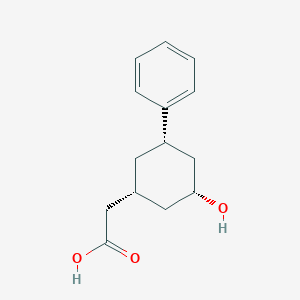
methanol](/img/structure/B8086430.png)

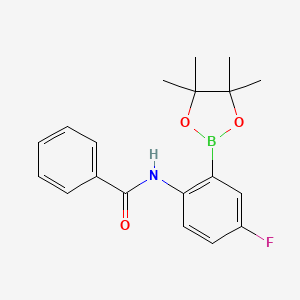

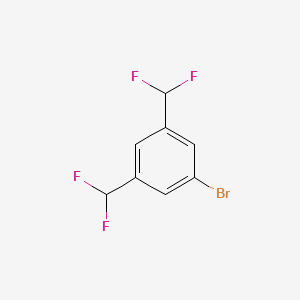
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B8086486.png)

